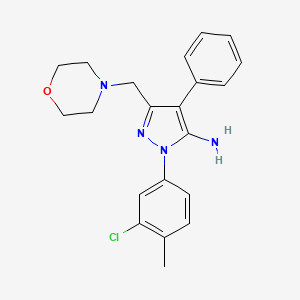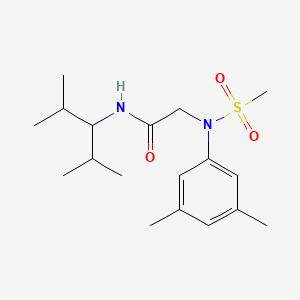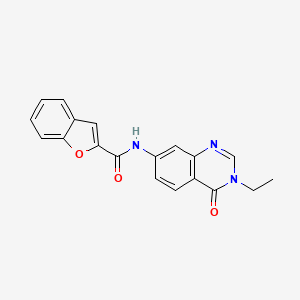![molecular formula C16H16BrNOS B5225450 2-[(2-bromobenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5225450.png)
2-[(2-bromobenzyl)thio]-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-bromobenzyl)thio]-N-(4-methylphenyl)acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BBTA and is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
BBTA exerts its pharmacological activities through various mechanisms of action. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. BBTA has also been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, BBTA has been found to activate the peroxisome proliferator-activated receptor (PPAR), which plays a crucial role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
BBTA has been found to exhibit various biochemical and physiological effects. The compound has been found to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). BBTA has also been found to reduce the levels of glucose and lipid in the blood. Furthermore, BBTA has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BBTA has various advantages and limitations for lab experiments. The compound is readily available and can be synthesized using simple and cost-effective methods. BBTA has also been found to exhibit low toxicity and high selectivity towards its target enzymes. However, the compound has limited solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
BBTA has significant potential for future research. The compound can be used as a starting material for the synthesis of various derivatives with improved pharmacological activities. BBTA can also be used in combination with other drugs for the treatment of various diseases. Furthermore, BBTA can be used to study the molecular mechanisms underlying various diseases, including cancer, diabetes, and neurodegenerative diseases.
Conclusion:
In conclusion, BBTA is a chemical compound with significant potential for scientific research. The compound has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. BBTA exerts its pharmacological activities through various mechanisms of action, including inhibition of COX-2, activation of PPAR, and induction of apoptosis. BBTA has various advantages and limitations for lab experiments, and its future directions include the synthesis of derivatives with improved pharmacological activities and the study of molecular mechanisms underlying various diseases.
Métodos De Síntesis
The synthesis of BBTA involves the reaction of 2-bromobenzyl bromide and 4-methylphenylacetic acid in the presence of potassium carbonate and thiol reagent. The reaction results in the formation of BBTA as a white crystalline solid. The purity of the compound can be determined using various analytical techniques, including HPLC, NMR, and mass spectrometry.
Aplicaciones Científicas De Investigación
BBTA has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. BBTA has been used as a starting material for the synthesis of various derivatives that have improved pharmacological activities.
Propiedades
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNOS/c1-12-6-8-14(9-7-12)18-16(19)11-20-10-13-4-2-3-5-15(13)17/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYAJJQJNQSSMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5225368.png)

![methyl 6-{(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl}nicotinate](/img/structure/B5225403.png)
![2-ethyl-3-(4-fluorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5225406.png)
![N-[2-(cinnamoylamino)-3-phenylacryloyl]glycine](/img/structure/B5225414.png)
![ethyl 4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5225419.png)
![4-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B5225429.png)

![1-(3-methoxyphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5225434.png)
![N-{[(2-fluoro-4-iodophenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5225438.png)

![N-methyl-N-(2-pyridinylmethyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5225457.png)
![5-{3-bromo-5-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5225463.png)